4-(Hydroxymethyl)oxane-4-carboxylic acid
Overview
Description
4-(Hydroxymethyl)oxane-4-carboxylic acid is an organic compound with the molecular formula C7H12O4 It is characterized by the presence of a hydroxymethyl group and a carboxylic acid group attached to an oxane ring
Scientific Research Applications
4-(Hydroxymethyl)oxane-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)oxane-4-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of hydroxymethyl-substituted oxane derivatives. This method uses visible light as a driving force and molecular oxygen as a green oxidant, providing a sustainable approach to alcohol synthesis from carboxylic acids.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using environmentally benign oxidants. The specific conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)oxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted oxane derivatives.
Mechanism of Action
The mechanism by which 4-(Hydroxymethyl)oxane-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in biochemical assays or therapeutic settings.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxymethyl-2-oxetanone: Similar in structure but with a different ring system.
4-Hydroxymethyl-2-oxazolidinone: Contains an oxazolidinone ring instead of an oxane ring.
4-Hydroxymethyl-2-oxazoline: Features an oxazoline ring.
Uniqueness
Its ability to undergo various chemical transformations and its multifunctionality make it a valuable compound in research and industry .
Properties
IUPAC Name |
4-(hydroxymethyl)oxane-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c8-5-7(6(9)10)1-3-11-4-2-7/h8H,1-5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYUEJBTYMHEGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591530 | |
Record name | 4-(Hydroxymethyl)oxane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193022-99-0 | |
Record name | 4-(Hydroxymethyl)oxane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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